N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide

Description

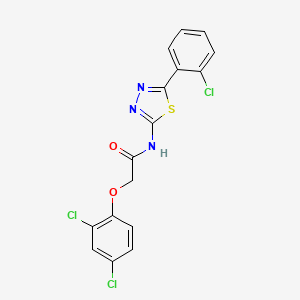

N-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a 2-chlorophenyl group and at position 2 with a 2-(2,4-dichlorophenoxy)acetamide moiety. This structure combines halogenated aromatic systems with the heterocyclic thiadiazole scaffold, a combination frequently associated with diverse biological activities, including anticancer, herbicidal, and kinase-inhibitory properties .

Properties

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl3N3O2S/c17-9-5-6-13(12(19)7-9)24-8-14(23)20-16-22-21-15(25-16)10-3-1-2-4-11(10)18/h1-7H,8H2,(H,20,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNINMCWZFWMJOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different cancer cell lines, and structure-activity relationships.

Chemical Structure

The compound features a thiadiazole ring and a dichlorophenoxy acetamide moiety, which are crucial for its biological activity. The molecular formula is C15H17ClN4O3S, with a molecular weight of approximately 358.84 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Cell Proliferation : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines by inducing cell cycle arrest and promoting apoptosis. For instance, it was found to induce G2/M phase arrest in MCF-7 breast cancer cells and HepG2 liver cancer cells .

- Apoptosis Induction : The compound increases the Bax/Bcl-2 ratio and activates caspase pathways, leading to programmed cell death. This apoptotic effect is critical for its anticancer properties .

- Targeting Specific Proteins : Some derivatives have been shown to inhibit specific proteins involved in cancer progression. For example, certain thiadiazole derivatives function as kinesin spindle protein (KSP) inhibitors .

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.28 | Induction of G2/M phase arrest |

| HepG2 (Liver) | 9.6 | Apoptosis via Bax/Bcl-2 ratio increase |

| HL-60 (Leukemia) | 10.10 | Down-regulation of MMP2 and VEGFA |

These findings suggest that the compound's structure significantly influences its biological activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiadiazole and acetamide moieties can enhance or reduce biological activity:

- Substituent Variations : Changing halogen substitutions or the positioning of functional groups can markedly affect potency. For instance, replacing a phenyl group with a piperazine moiety improved antitumor activity significantly .

- Bioisosteric Replacements : Substituting certain groups within the compound has been shown to enhance selectivity and efficacy against specific cancer types .

Case Studies

Several case studies have reported the effectiveness of this compound in preclinical models:

- Study on MCF-7 Cells : A study demonstrated that treatment with this compound led to a significant reduction in cell viability compared to untreated controls, indicating strong anticancer potential .

- In Vivo Models : In vivo studies using tumor-bearing mice showed that derivatives of this compound could effectively target sarcoma cells, suggesting potential for development as an anticancer therapeutic agent .

Comparison with Similar Compounds

Key Observations:

In contrast, trifluoromethylphenyl (3d) and nitrophenylamino (compound 3) substituents are linked to anticancer activity via kinase or Akt inhibition .

Synthetic Flexibility :

Anticancer Activity

- Compound 3 : Induced apoptosis in glioma cells (C6 line) through Akt inhibition (92.36% efficacy), driven by π-π interactions and hydrogen bonding in molecular docking studies .

- Implications for Target Compound : The presence of dual chlorinated aromatic systems may enhance DNA intercalation or protein binding, though empirical validation is required.

Herbicidal Activity

- 6an : Exhibited superior inhibition of Lactuca sativa (IC₅₀ = 42.7 g/ha) without harming Zea mays, linked to disruption of galactose and ascorbate metabolism .

- Target Compound: The shared 2,4-dichlorophenoxy group suggests possible herbicidal activity, though the 2-chlorophenyl-thiadiazole moiety may alter specificity compared to 6an’s 3,5-dimethoxyphenyl group.

Molecular Docking and Mechanistic Insights

- Akt Inhibition : Compounds 3 and 8 () achieved >85% Akt inhibition via salt-bridge formation and hydrophobic interactions, highlighting the importance of electron-withdrawing groups (e.g., nitro) for target binding .

- Kinase Inhibition : Derivatives in showed dual inhibition of abl/src kinases, emphasizing the role of benzylthio and trifluoromethyl groups in binding affinity .

Q & A

Q. What are the standard protocols for synthesizing N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Thiadiazole core formation : React 2-chlorophenyl-substituted thiosemicarbazide with POCl₃ under reflux (90°C for 3 hours) to form the 1,3,4-thiadiazole ring .

Acylation : Introduce the 2,4-dichlorophenoxyacetamide moiety via nucleophilic substitution. Use DMF or dichloromethane as solvents and maintain anhydrous conditions to avoid side reactions .

Key parameters include pH control (adjusted to 8–9 with ammonia for precipitation) and solvent selection (e.g., DMSO/water for recrystallization) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.26–7.58 ppm for chlorophenyl groups) and acetamide methylene (δ 3.86 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ for C₁₆H₁₁Cl₃N₂O₂S requires m/z ~395.5) .

- IR Spectroscopy : Identify C=O stretches (~1708 cm⁻¹) and N-H vibrations (~3147 cm⁻¹) .

Q. How is the compound’s solubility assessed for biological assays?

- Methodological Answer : Solubility is tested in polar (DMSO, ethanol) and nonpolar solvents (dichloromethane) using gravimetric methods. For in vitro studies, prepare stock solutions in DMSO (≤1% v/v to avoid cytotoxicity) and dilute in cell culture media .

Advanced Research Questions

Q. How can conflicting cytotoxicity data across cell lines (e.g., MCF-7 vs. A549) be resolved?

- Methodological Answer :

- Dose-Response Analysis : Calculate IC₅₀ values using serial dilutions (e.g., 0.01–100 µM) and nonlinear regression models (e.g., GraphPad Prism). Compare slopes to assess potency differences .

- Mechanistic Studies : Perform flow cytometry (apoptosis assays) or Western blotting (e.g., caspase-3 activation) to identify cell-type-specific pathways .

- Control Experiments : Include a non-cancer cell line (e.g., NIH3T3 fibroblasts) to evaluate selectivity .

Q. What strategies optimize reaction yields during acylation steps?

- Methodological Answer :

- Catalyst Screening : Test bases like triethylamine or K₂CO₃ to enhance nucleophilicity of the thiadiazole nitrogen .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. acetone for reaction efficiency .

- Temperature Gradients : Perform reactions at 20–25°C (room temperature) vs. reflux to minimize decomposition .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved bioactivity?

- Methodological Answer :

- Substituent Variation : Replace 2-chlorophenyl with electron-withdrawing groups (e.g., 4-fluorophenyl) to enhance electrophilicity and target binding .

- Scaffold Hybridization : Incorporate oxadiazole or imidazole rings to diversify interactions with biological targets (e.g., aromatase inhibition) .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with receptors (e.g., estrogen receptor for anticancer activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.